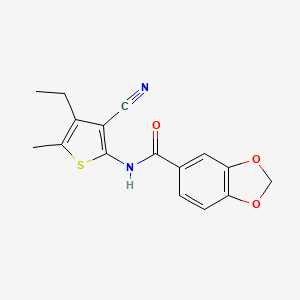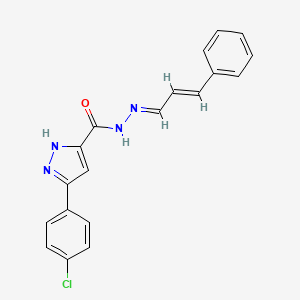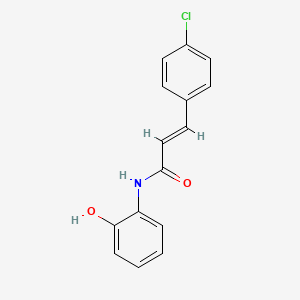
1-(phenoxyacetyl)-4-(phenylacetyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Piperazine derivatives are typically synthesized through multi-step chemical reactions involving acylation, chlorination, cyclization, and sometimes Mannich reactions. For instance, the synthesis of related piperazine compounds involves initial acetylation protection of precursor acids or alcohols, followed by reaction with piperazine to obtain various substituted derivatives (Wang Xiao-shan, 2011). These processes highlight the versatile methods of synthesizing piperazine derivatives, which could be applicable to "1-(phenoxyacetyl)-4-(phenylacetyl)piperazine".
Molecular Structure Analysis
Piperazine derivatives exhibit a range of molecular structures, often determined using spectroscopic methods like IR, NMR, and MS. For example, crystallographic studies have provided detailed insights into the arrangement and bonding within these molecules, revealing how substituents influence the overall molecular conformation and stability (Y. Miyata et al., 2004). These analyses are crucial for understanding the chemical behavior and reactivity of "1-(phenoxyacetyl)-4-(phenylacetyl)piperazine".
Chemical Reactions and Properties
Piperazine compounds undergo a variety of chemical reactions, including acylation and Mannich reactions, which are pivotal in synthesizing a wide range of derivatives with diverse chemical properties. For example, the Mannich reaction has been used to introduce different substituents into the piperazine ring, affecting the compound's chemical reactivity and potential applications (S. Y. Prabawati, 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- Synthetic Approaches : Research includes the development of synthetic methods for piperazine derivatives and their structural characterization. For example, the synthesis of heterocyclic compounds utilizing piperazine as a core structure for potential anticancer activities, as demonstrated by the synthesis, crystal structure, and evaluation of anti-bone cancer activity of a specific heterocyclic compound involving piperazine (G. Lv et al., 2019).
- Crystal Structure Analysis : Studies also focus on determining the crystal structures of piperazine derivatives to understand their chemical properties and interactions at the molecular level, which is crucial for their application in drug design and other areas (Y. Miyata et al., 2004).
Anticancer and Antimicrobial Activities
- Anticancer Properties : Piperazine derivatives have been evaluated for their in vitro anticancer activities against various cancer cell lines. The molecular docking studies are used to investigate the potential mechanisms of action, such as targeting specific proteins associated with cancer (G. Lv et al., 2019).
- Antimicrobial Effects : The synthesis and evaluation of novel piperazine derivatives for antimicrobial activities highlight their potential as new therapeutic agents against bacterial and fungal infections (R. Rajkumar et al., 2014).
Pharmacological Evaluation
- Analgesic Activities : Research on piperazine derivatives includes the investigation of their analgesic properties and structure-activity relationships, providing insights into the design of new analgesic compounds (K. Natsuka et al., 1978).
- Metabolism and Bioactivation : Studies also cover the metabolic pathways of piperazine derivatives, identifying key metabolites and enzymatic processes involved. This research is essential for understanding the pharmacokinetics and potential toxicological profiles of these compounds (Xiaomei Jiang et al., 2007).
Wirkmechanismus
While the specific mechanism of action for “1-(phenoxyacetyl)-4-(phenylacetyl)piperazine” is not available, piperazine and its blends have emerged as attractive solvents for CO2 capture . The reaction mechanisms involve assessing the relative roles of PZCOO− and PZH+ produced from the PZ + CO2 reaction .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-(2-phenoxyacetyl)piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-19(15-17-7-3-1-4-8-17)21-11-13-22(14-12-21)20(24)16-25-18-9-5-2-6-10-18/h1-10H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQWZWKAOKRICF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CC=CC=C2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxy-1-[4-(phenylacetyl)piperazin-1-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1,4-dimethyl-2-piperazinyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5543949.png)
![9-(6-cyclopropylpyrimidin-4-yl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5543954.png)
![5-(4-biphenylyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5543955.png)


![1-[(2-chloro-4-fluorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5543980.png)
![(4aR*,7aS*)-1-ethyl-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543987.png)






![1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5544052.png)